molecular formula C17H19N3O3S2 B2934406 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034345-28-1

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2934406
CAS RN: 2034345-28-1
M. Wt: 377.48
InChI Key: RGJKVCCKADFGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • A study by Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives, with investigations into their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).

Anticancer Properties

  • Gul et al. (2017) synthesized 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives and evaluated their cytotoxic activities. They identified compounds with high potency and selectivity, suggesting their potential as leaders for further anticancer studies (Gul et al., 2017).
  • Similarly, Gul et al. (2016) synthesized and evaluated the cytotoxic and carbonic anhydrase inhibitory effects of certain compounds. They identified compounds with high tumor selectivity and potency, indicating their potential in developing novel anticancer agents (Gul et al., 2016).

Antimicrobial Activity

  • Sarvaiya et al. (2019) synthesized sulfonamide derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. Their study underscores the potential of these compounds in antimicrobial applications (Sarvaiya et al., 2019).

Fluorometric Sensing

  • Bozkurt and Gul (2018) used a pyrazoline derivative for fluorometric detection of metal ions. They found significant decrease in fluorescence intensity by Hg2+ ion, indicating the potential of these compounds in selective metal ion detection (Bozkurt & Gul, 2018).

Other Applications

  • Bekhit et al. (2008) synthesized pyrazolyl benzenesulfonamide derivatives and found that they showed anti-inflammatory activity. They surpassed the activity of indomethacin in some tests, indicating their potential as anti-inflammatory agents (Bekhit et al., 2008).

properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12-13,19,21H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJKVCCKADFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.